1,4-Cyclohexanedimethanol

Catalog No.
S586930
CAS No.
105-08-8
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexanedimethanol

CAS Number

105-08-8

Product Name

1,4-Cyclohexanedimethanol

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methanol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2

InChI Key

YIMQCDZDWXUDCA-UHFFFAOYSA-N

SMILES

C1CC(CCC1CO)CO

solubility

In water, 920,000 mg/L at 20 °C
Solluble in ethyl alcohol

Synonyms

1,4-Bis(hydroxymethyl)cyclohexane; 1,4-Cyclohexamethylenebis(methylol); 1,4-Cyclohexane dimethylol; 1,4-Dimethylolcyclohexane; CHDM; CHDM-D; Cyclohex-1,4-ylenedimethanol; NSC 44508; Rikabinol DM; Sky CHDM; Vibracure A 240

Canonical SMILES

C1CC(CCC1CO)CO

The exact mass of the compound 1,4-Cyclohexanedimethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 920,000 mg/l at 20 °csolluble in ethyl alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44508. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Cyclohexanedimethanol (CHDM, CAS 105-08-8) is a premium cycloaliphatic diol characterized by a rigid, symmetrical six-membered ring structure, commercially supplied as a mixture of cis and trans isomers (typically ~30:70). In industrial procurement, CHDM is primarily selected as a high-value comonomer to upgrade the thermal, mechanical, and optical properties of polyesters (forming PETG and PCTG), polyurethanes, and high-solids coatings [1]. Unlike flexible linear aliphatic diols (such as ethylene glycol or 1,4-butanediol) or simple branched diols (like neopentyl glycol), CHDM introduces significant steric hindrance and free volume into polymer backbones. This unique structural contribution disrupts polymer chain packing to suppress unwanted crystallinity while simultaneously increasing the glass transition temperature (Tg) and hydrolytic stability, making it an essential precursor for transparent, tough, and weather-resistant material formulations [2].

Polymer Intermediate Fit

Building Block

Cycloaliphatic diol with rigid saturated ring for high-Tg polyester/polyurethane synthesis

Copolyester Co‑monomer

Key monomer for amorphous PETG/PCTG, preventing crystallisation and enabling thermoforming clarity

High‑Solids Route

Intermediate for high-solids, low-VOC PU coatings; imparts stiffness and chemical resistance

Attempting to substitute CHDM with lower-cost linear diols like ethylene glycol (EG) or 1,4-butanediol (BDO) fundamentally alters polymer morphology and processability. In polyester synthesis, pure EG yields highly crystalline polyethylene terephthalate (PET), which becomes opaque and brittle when molded into thick parts; incorporating CHDM disrupts this symmetry, yielding completely amorphous, thermoformable, and optically clear copolyesters[1]. In polyurethane and coating formulations, replacing CHDM with 1,6-hexanediol (HDO) or neopentyl glycol (NPG) sacrifices critical mechanical rigidity and environmental resistance. Linear diols like HDO produce excessively soft, flexible coatings with poor scratch resistance, while NPG lacks the cycloaliphatic bulk required to shield ester linkages from hydrolytic attack in harsh outdoor or chemical environments [2]. Consequently, substituting CHDM compromises both the manufacturing yield of transparent plastics and the lifecycle durability of protective coatings.

Substitution Risk: CHDM vs. Linear Diols

CHDM (Cyclic Diol)
Rigid backbone

Cyclohexane ring raises glass transition temperature and tensile modulus beyond what flexible chains can achieve.

Hydrolytic stability

Saturated ring contributes to long-term moisture resistance, critical for durable coatings and elastomers.

Amorphous copolyester functionality

Disrupts PET crystallinity, producing transparent, impact-resistant thermoforming grades.

Linear Diols (1,6-HD / 1,4-BD)
Flexible chains

Provide flexibility but sacrifice rigidity; cannot replicate high-Tg, high-modulus profile of cyclic diol.

Tensile modulus and heat resistance may be significantly lower.
Limited crystallinity control

Linear diols do not disrupt PET crystallinity in the same way, failing to produce clear, amorphous grades.

Substitution outcome

Arbitrary replacement with a linear diol is likely to degrade target Tg, modulus, and long-term durability; validation required.

Suppression of Crystallinity for Optical Clarity in Polyesters

In the production of terephthalate polyesters, the choice of diol dictates the macroscopic optical and processing properties. When ethylene glycol (EG) is partially replaced by CHDM (forming PETG), the rigid cycloaliphatic structure of CHDM disrupts the crystalline lattice. Data indicates that while pure EG-based PET is highly crystalline and prone to opacity in thick sections, incorporating CHDM alters the crystalline structure from a PET-type to a PCT-type lattice, and at intermediate compositions (typically 30-70 mol%), it completely suppresses crystallizability [1]. This allows the material to be melt-processed and cooled without crystallization-induced shrinkage or hazing.

Evidence DimensionCrystallinity and Optical Clarity
Target Compound DataAmorphous, transparent morphology (at 30-70 mol% CHDM)
Comparator Or Baseline100% Ethylene glycol (Highly crystalline, opaque in thick sections)
Quantified DifferenceComplete suppression of crystallizability
ConditionsMelt polycondensation and cooling of terephthalate polyesters

Procurement of CHDM is essential for manufacturing thick-walled, optically clear packaging and medical devices where standard PET would crystallize and turn opaque.

Tensile strength
Head‑to‑head
844.0 MPa vs 32.6 MPa
CHDM‑based PCHC-diol PU vs 1,4‑BD‑based PBC-diol PU
Reported polyurethane tensile strength context, ~25‑fold difference attributed to cyclic structure.
HDI/1,4‑BD chain extender system; data to verify for specific formulation.

Enhancement of Coating Hardness and Rigidity in Polyurethanes

The cycloaliphatic ring of CHDM imparts substantial mechanical rigidity to polyurethane networks compared to linear aliphatic diols. In a comparative study of high-solids polyurethane coatings crosslinked with hexamethylene diisocyanate (HDI), the formulation utilizing CHDM as the polyester diol achieved a Tukon hardness of 8.2 KHN and a pencil hardness of F/H. In stark contrast, the equivalent formulation synthesized with the linear diol 1,6-hexanediol (HD) yielded a dramatically softer coating with a Tukon hardness of only 0.76 KHN and a pencil hardness of 3B/2B [1].

Evidence DimensionCoating Hardness (Tukon)
Target Compound Data8.2 KHN (Pencil F/H)
Comparator Or Baseline1,6-Hexanediol (0.76 KHN, Pencil 3B/2B)
Quantified Difference>10-fold increase in Tukon hardness
ConditionsHDI-crosslinked cycloaliphatic polyester-based polyurethanes

Justifies the selection of CHDM over linear diols in industrial and automotive coatings where high scratch resistance and surface hardness are non-negotiable.

Coating rigidity
Head‑to‑head
High modulus & hardness
CHDM‑based polyester vs 1,6‑HD‑based polyester (low modulus, high flexibility)
Reported mechanical profile for high‑solids PU films; CHDM imparts scratch‑relevant rigidity.
Crosslinked with HDI isocyanurate; qualitative performance gap documented.

Improvement of Tensile Strength in Aliphatic Polycarbonate Polyurethanes

CHDM significantly reinforces the mechanical strength of aliphatic polycarbonate-based polyurethanes (PUs). When comparing PUs synthesized from different polycarbonate polyols, replacing a 1,4-butanediol (1,4-BD) derived polyol (PBC-diol) with a CHDM-derived polyol (PCHC-diol) drastically alters the tensile response. The incorporation of the CHDM cyclic structure increased the tensile strength of the resulting polyurethane from 32.6 MPa (for the 1,4-BD baseline) to heavily reinforced levels (reported up to 844.0 MPa in specific test matrices), while simultaneously increasing the glass transition temperature (Tg) and improving thermal stability [1]. The steric bulk of CHDM enhances hard-segment cohesion and hydrogen bonding.

Evidence DimensionTensile Strength
Target Compound DataMassive multi-fold strength reinforcement (up to 844.0 MPa reported)
Comparator Or Baseline1,4-Butanediol based PU (32.6 MPa)
Quantified DifferenceOrder-of-magnitude increase in ultimate tensile strength
ConditionsAliphatic polycarbonate-based polyurethanes crosslinked with HDI

Crucial for engineers specifying raw materials for high-stress elastomeric applications where linear aliphatic polyols fail to provide sufficient mechanical robustness.

Processing window
Reported
Tg ~64 °C, lower Tm, high Td
CHDM‑based polyester (PCC) vs petroleum‑based PET
Wider melt processing window reported; may support lower‑temperature, faster‑cycle manufacturing.
Bio‑based PCC context; cross‑study comparison, validate under own conditions.

Superior Hydrolytic Stability for Harsh Environment Applications

For outdoor and chemical-contact applications, the hydrolytic stability of the polymer backbone is a primary failure vector. CHDM provides exceptional shielding of ester linkages due to its steric hindrance. Comparative patent and industrial data demonstrate that amorphous copolyesters and polyurethane dispersions derived from CHDM (or CHDM/NPG blends) exhibit significantly improved resistance to hydrolytic degradation and lipid/IPA crazing compared to standard ethylene glycol or pure NPG-based systems[1]. The rigid, hydrophobic nature of the cyclohexane ring restricts water permeation and limits the kinetic availability of the ester bonds to hydrolytic cleavage [2].

Evidence DimensionHydrolytic Stability and Crazing Resistance
Target Compound DataEnhanced stability; minimal moisture-induced degradation
Comparator Or BaselineEthylene glycol or pure Neopentyl glycol (NPG) baselines
Quantified DifferenceMeasurable reduction in hydrolytic cleavage and lipid/IPA crazing
ConditionsExposure to high humidity, aqueous environments, and lipid/IPA solvents

Drives the procurement of CHDM for marine, automotive, and medical device coatings where long-term exposure to moisture and sanitizing chemicals degrades standard polyesters.

Amorphous Thermoformable Packaging (PETG/PCTG)

Directly leveraging CHDM's ability to suppress crystallinity [1], it is the premier comonomer for manufacturing thick-walled, highly transparent cosmetic containers, medical device packaging, and shrink films that cannot be produced with standard PET due to crystallization-induced opacity.

High-Durability Automotive and Appliance Coatings

Utilizing the >10-fold increase in Tukon hardness and superior hydrolytic stability [2], CHDM is ideal for formulating high-solids polyurethane and polyester coatings that require extreme scratch, weather, and chemical resistance.

High-Strength Polycarbonate Elastomers

Based on its ability to drastically increase tensile strength and Tg compared to 1,4-butanediol[3], CHDM is the optimal diol for synthesizing advanced aliphatic polycarbonate polyols used in robust, transparent thermoplastic polyurethanes (TPUs) for industrial belting and protective films.

Application Selection Matrix

Application
Selection Property
Validation Focus
High‑Solids PU Coatings
Cyclic diol for rigidity in low‑VOC formulations
Tensile modulus, hardness, and mar resistance under high‑solids application viscosity
PU Elastomers (Extreme Strength)
Chain extender providing reported tensile strength advantage
Stress‑strain response, elastic recovery, and failure‑point benchmarking
Amorphous Copolyesters (PETG/PCTG)
Crystallinity disruption for transparent, ductile thermoforming
Amorphous phase confirmation, Tg and impact strength verification

Physical Description

OtherSolid; WetSolid

Color/Form

Liquid
White waxy solid

XLogP3

0.6

Boiling Point

285.0 °C
286 °C (cis-isomer), 283 °C (trans-isomer)

Flash Point

330 °F OC

Vapor Density

5 (Air = 1)

Density

1.0381 at 25 °C/4 °C

LogP

log Kow = 1.14 /Estimated by Experimental Value Adjustment method using cyclohexanediol/

Odor

Sweet (1,3/1,4-cyclohexanedimethanol mixture)
Mild hydrocarbon odor

Melting Point

51.0 °C
43 °C (cis-isomer), 67 °C (trans-isomer)

UNII

47A69Y3G5M

GHS Hazard Statements

Aggregated GHS information provided by 466 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 466 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 439 of 466 companies with hazard statement code(s):;
H318 (61.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (38.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.08e-04 mmHg
3.08X10-4 mm Hg at 25 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3236-47-3
3236-48-4
105-08-8

Biological Half Life

(14)C-1,4-cyclohexanedimethanol (CHDM) (70% trans-, 30% cis-isomers) was dissolved in water & given to male & female charles river cd (SD) rats by gavage in doses of 40 or 400 mg/kg of body wt. T/2 of CHDM in plasma from rats dosed with 400 mg/kg was about 13 minutes.

Methods of Manufacturing

The manufacture of 1,4-cyclohexanedimethanol can be accomplished by the catalytic reduction under pressure of dimethyl terephthalate in a methanol solution. This glycol also may be prepared by the depolymerization and catalytic reduction of linear polyesters that have alkylene terephthalates as primary constituents. Poly(ethylene terephthalate) may be hydrogenated in the presence of methanol under pressure and heat to give good yields.
CATALYTIC REDUCTION OF DIMETHYL TEREPHTHALATE IN METHANOL SOLN

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
1,4-Cyclohexanedimethanol: ACTIVE
1,4-Cyclohexanedimethanol, cis-: ACTIVE
1,4-Cyclohexanedimethanol, trans-: ACTIVE
Enzymatic hydrolytic degradation of polybutylene succinate (PBS), poly(polybutylenesuccinate-co-1,4-cyclohexane dimethanol) (PBS/CHDM) and poly(polybutylene succinate-co-diglycolic acid) (PBS/DGA) in mixed solvent of tetrahydrofuran (THF) and toluene was examined. Lipase was used as catalyst to degrade polymers with molecular weight of more than 100,000, and the molecular weight of products ranged from hundreds to thousands. Thermal decomposition temperatures of all products were below 250 °C. The degradation products of both PBS/CHDM and PBS/DGA showed two melting points at about 85 and 99 °C. Mass spectrometry (MS) was employed to obtain the molecular weight of oligomers extracted from the products, which proved to be low-polyesters with the molecular weight of less 1,000. The butanediol (BDO) monomer was found in PBS/CHDM degradation product... /Polybutylene succinate/
A monomeric component of a polymer with food packaging applications.

First synthesis of (S)-(+)-hymenoic acid, a DNA polymerase λ inhibitor isolated from Hymenochaetaceae sp

Kensuke Takahashi, Miki Matsui, Masaki Kuse, Hirosato Takikawa
PMID: 29207915   DOI: 10.1080/09168451.2017.1406302

Abstract

Hymenoic acid, isolated from cultures of the fungus, Hymenochaetaceae sp., is a specific inhibitor of DNA polymerase λ. The first synthesis of (S)-(+)-hymenoic acid was achieved by starting from trans-1,4-cyclohexanedimethanol and methyl (R)-(-)-3-hydroxyisobutyrate, and Julia-Kocienski olefination was employed as the key step.


Study on the enzymatic degradation of PBS and its alcohol acid modified copolymer

Mingliang Ding, Min Zhang, Jinming Yang, Jian-hui Qiu
PMID: 21732135   DOI: 10.1007/s10532-011-9492-y

Abstract

Enzymatic hydrolytic degradation of polybutylene succinate (PBS), poly(polybutylenesuccinate-co-1,4-cyclohexane dimethanol) (PBS/CHDM) and poly(polybutylene succinate-co-diglycolic acid) (PBS/DGA) in mixed solvent of tetrahydrofuran (THF) and toluene was examined. Lipase was used as catalyst to degrade polymers with molecular weight of more than 100,000, and the molecular weight of products ranged from hundreds to thousands. Thermal decomposition temperatures of all products were below 250°C. The degradation products of both PBS/CHDM and PBS/DGA showed two melting points at about 85 and 99°C. Mass spectrometry (MS) was employed to obtain the molecular weight of oligomers extracted from the products, which proved to be low-polyesters with the molecular weight of less 1,000. The butanediol (BDO) monomer was found in PBS/CHDM degradation product for the first time.


Amino acid salt catalyzed intramolecular Robinson annulation

Pingfan Li, Hisashi Yamamoto
PMID: 19724802   DOI: 10.1039/b912325c

Abstract

The silica gel absorbed amino acid salt catalyzed asymmetric intramolecular Robinson annulation reaction has been developed; up to 97% ee was obtained with this readily recoverable organocatalyst.


Use of cyclohexanedimethanol as a nonflammable organic solvent for industrial scale reversed phase chromatography

Alan K Hunter, Sydney D Hoeltzli, Gary V Johnson, Mark E Gustafson, Sa V Ho
PMID: 18620358   DOI: 10.1016/j.chroma.2008.06.032

Abstract

This work demonstrates that cyclohexanedimethanol is an effective nonflammable organic solvent for the pilot scale reversed phase chromatography of recombinant apolipoprotein A-I(Milano). Cyclohexanedimethanol has low viscosity in water, enabling the use of conventional low pressure process scale chromatography columns and hardware. Results from pilot scale manufacturing using a 30 cm diameter CG71M packed column indicate that a 5.7 log reduction in E. coli host cell protein with >80% yield can be obtained for the purification of apolipoprotein A-I(Milano).


The effect of gamma irradiation on thermoplastic copolyesters

Eric J Moskala
PMID: 12789693   DOI:

Abstract

Gamma irradiation affects colour, most notably b, and total transmittance of all of the copolyesters used in this study. The changes in colour and total transmittance increase with increasing dose level and CHDM content of the copolyester. These changes are only temporary and decay with time after sterilisation. At the highest dose level, all of the resins showed a slight decrease in molecular weight. Small changes in mechanical properties can be attributed to physical ageing that occurs at the slightly elevated temperatures associated with gamma irradiation. The mechanical properties are, however, stable after irradiation indicating no continued effects of the sterilisation process.


Disposition of a 14C-labeled bioerodible polyorthoester and its hydrolysis products, 4-hydroxybutyrate and cis,trans-1,4-bis(hydroxymethyl)cyclohexane, in rats

S L Sendelbeck, C L Girdis
PMID: 2861986   DOI:

Abstract

Disposition of the 14C-labeled bioerodible polymer poly(2,2-dioxy-cis,trans-1,4-cyclohexane dimethylene tetrahydrofuran) (ALZAMER C101ct) and its ultimate hydrolysis products, 4-hydroxybutyrate (4HB) and cis,trans-1,4-bis(hydroxymethyl)cyclohexane (CHDM), was assessed in vivo in rats 24 hr after sc administration of the 14C-labeled polymer or hydrolysis products. The hydrolysis products were rapidly metabolized and eliminated, whether administered directly or via in vivo erosion of the polymer. At 24 hr, fractional distribution of carbon-14 derived from 4HB was 65 to 75% in expired CO2, 5 to 10% in urine, 1 to 2% in feces, and 15 to 19% in tissues. For CHDM, distribution was 92 to 96% in urine, 2 to 3% in feces, and 0.3 to 3% in tissues. Hydrolysis products or metabolites were not sequestered in specific tissues. Pretreatment with unlabeled polymer for 28 days had little effect on the disposition of carbon-14. Minor differences in disposition between the polymer and its hydrolysis products are discussed.


Properties of photocured epoxy resin materials for application in piezoelectric ultrasonic transducer matching layers

Alexandre Trogé, Richard L O'Leary, Gordon Hayward, Richard A Pethrick, Anthony J Mullholland
PMID: 21110566   DOI: 10.1121/1.3483734

Abstract

This paper describes the acoustic properties of a range of epoxy resins prepared by photocuring that are suitable for application in piezoelectric ultrasonic transducer matching layers. Materials, based on blends of diglycidyl ether of Bisphenol A and 1,4-cyclohexanedimethanol diglycidyl ether, are described. Furthermore, in order to vary the elastic character of the base resin, samples containing polymer microspheres or barium sulfate particles are also described. The acoustic properties of the materials are determined by a liquid coupled through transmission methodology, capable of determining the velocity and attenuation of longitudinal and shear waves propagating in an isotropic layer. Measured acoustic properties are reported which demonstrate materials with specific acoustic impedance varying in the range 0.88-6.25 MRayls. In the samples comprising blends of resin types, a linear variation in the acoustic velocities and density was observed. In the barium sulfate filled samples, acoustic impedance showed an approximately linear variation with composition, reflecting the dominance of the density variation. While such variations can be predicted by simple mixing laws, relaxation and scattering effects influence the attenuation in both the blended and filled resins. These phenomena are discussed with reference to dynamic mechanical thermal analysis and differential scanning calorimetry of the samples.


Polyester monomers lack ability to bind and activate both androgenic and estrogenic receptors as determined by in vitro and in silico methods

Thomas G Osimitz, William J Welsh, Ni Ai, Colleen Toole
PMID: 25455886   DOI: 10.1016/j.fct.2014.10.015

Abstract

The paper presents results from the screening of seven monomers used by Eastman Chemical to make various polymers. Ethylene glycol, diethylene glycol, polytetramethylene glycol, isophthalic acid, monosodium-5-sulfoisophthalic acid, 1,4-cyclohexanedicarboxylic acid, and dimethylcyclohexanedicarboxylate were screened for potential androgenicity or estrogenicity. The following studies were conducted: QSAR for binding to the AR and ER, in vitro Androgen Receptor Binding Assay, in vitro Estrogen Receptor Binding Assays (alpha and beta isoforms), in vitro Androgen Receptor Transactivation Assay in human cells, and in vitro Estrogen Receptor Transactivation Assay in human cells. None of the QSAR models predicted that any of the monomers possessed appreciable binding affinity for either AR or ER. Binding assays showed no evidence of interaction with either the AR or the alpha or beta ER receptors. Similarly, the AR and ER transactivation assays were negative. Moreover, six of the seven monomers have been subjected to 13-week and developmental toxicity studies in rats with no androgen- or estrogen-related effects being noted. Given the negative results of the in vitro screening assays (except PMG which demonstrated cytotoxicity) as well as available repeated dose and developmental and reproductive studies, the data suggest that none of the monomers tested exhibit androgenic or estrogenic hazards.


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